Heptadecenyl imidazolinium chloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
82078-98-6 |
|---|---|
Molecular Formula |
C20H39ClN2 |
Molecular Weight |
343.0 g/mol |
IUPAC Name |
2-[(E)-heptadec-1-enyl]-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C20H38N2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20;/h16-17H,2-15,18-19H2,1H3,(H,21,22);1H/b17-16+; |
InChI Key |
LPSDTHGOUSLJIQ-CMBBICFISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C/C1=NCCN1.Cl |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CC1=NCCN1.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Synthesis of Heptadecenyl Imidazolinium Chloride
Precursor Selection and Chemical Transformations for Imidazoline (B1206853) Formation
The foundational step in synthesizing heptadecenyl imidazolinium chloride is the creation of the imidazoline ring structure. This process begins with the selection of appropriate precursors, typically a fatty acid and a polyamine, which then undergo amidation and subsequent cyclization.
Fatty Acid Amidation Reactions
The initial stage of imidazoline synthesis involves the reaction of a fatty acid with a polyamine to form a fatty amide intermediate. The choice of reactants is crucial in determining the final product's properties. For this compound, a C17 fatty acid, such as oleic acid, is a common precursor. The polyamine reactant is typically a short-chain polyamine like diethylenetriamine (B155796) (DETA) or aminoethylethanolamine (AEEA). researchgate.net
The amidation reaction is essentially a condensation reaction where the carboxylic acid group of the fatty acid reacts with a primary amine group of the polyamine, eliminating a molecule of water. This reaction is typically carried out at elevated temperatures, often between 130°C and 150°C, to drive the reaction forward. reddit.com The reaction can be performed with or without a catalyst. In some processes, a calcium-containing catalyst has been used to facilitate the formation of fatty amidoamines. google.com
The reaction between the fatty acid and the polyamine can lead to the formation of different amide intermediates, such as monoamides and diamides, depending on the molar ratio of the reactants and the reaction conditions. scribd.com For instance, reacting a fatty acid with diethylenetriamine can produce an intermediate diamide. scribd.com
Cyclization Pathways to Imidazoline Ring Structures
Following the formation of the fatty amide intermediate, the next critical step is the intramolecular cyclization to form the imidazoline ring. This is also a dehydration reaction that typically requires higher temperatures than the initial amidation, often in the range of 190°C to 220°C. google.com To facilitate the removal of water and drive the equilibrium towards the imidazoline product, the reaction is often conducted under vacuum. researchgate.net
Quaternization Strategies for Imidazolinium Chloride Synthesis
Once the heptadecenyl imidazoline is synthesized, the final step is its conversion to the corresponding imidazolinium chloride through quaternization. This reaction involves the alkylation of the tertiary nitrogen atom in the imidazoline ring, resulting in a positively charged quaternary ammonium (B1175870) group.
The most common quaternizing agents are alkyl halides, such as methyl chloride or benzyl (B1604629) chloride, or sulfates like dimethyl sulfate. researchgate.netgoogle.com The reaction is typically carried out by reacting the imidazoline with the quaternizing agent. The conditions for quaternization must be carefully controlled to avoid side reactions. For instance, if an imidazoline ester is being quaternized, the reaction should be conducted in the absence of lower alcohol solvents to prevent transesterification. google.com Similarly, anhydrous conditions are necessary to prevent hydrolysis of the reactant. google.com
The quaternization process can be performed in a solvent or in a melt phase. For example, the imidazoline can be melted at a temperature between 50°C and 100°C before the quaternizing agent is introduced. google.com The choice of the quaternizing agent and reaction conditions can influence the properties of the final this compound.
Modern Synthetic Approaches
In recent years, there has been a growing interest in developing more efficient and environmentally friendly methods for organic synthesis. This has led to the exploration of advanced techniques for the synthesis of imidazolines and their derivatives, including microwave-assisted synthesis and mechanochemistry.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the context of imidazoline synthesis, microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.netresearchgate.net
The synthesis of long-chain imidazolines from fatty acids and polyamines can be achieved in a matter of minutes under microwave irradiation, often in solvent-free conditions. researchgate.netresearchgate.net For example, the reaction of palm fatty acid with diethylenetriamine under microwave irradiation can produce imidazolines in 5-10 minutes with yields of 89-91%, whereas conventional thermal methods may require 8-10 hours and result in lower yields of 75-80%. researchgate.net The efficiency of microwave-assisted synthesis is attributed to the direct and rapid heating of the reaction mixture, leading to faster reaction rates.
| Reactants | Method | Reaction Time | Yield | Reference |
| Palm Fatty Acid + Diethylenetriamine | Microwave | 5-10 min | 89-91% | researchgate.net |
| Palm Fatty Acid + Diethylenetriamine | Conventional | 8-10 h | 75-80% | researchgate.net |
| Stearic Acid + Ethylenediamine | Microwave | 5 min | 94.3% | aip.org |
Mechanochemical Synthesis Techniques (e.g., Ball-Milling)
Mechanochemistry, which involves inducing chemical reactions through mechanical force, such as grinding or milling, offers a solvent-free and often room-temperature alternative for chemical synthesis. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including imines and imidazolium (B1220033) salts. mdpi.comnih.gov
In mechanochemical synthesis, the reactants are ground together, sometimes with a small amount of a liquid additive (liquid-assisted grinding) or a catalyst. mdpi.com This method has been used to produce substituted imidazoles and imidazolium salts with good to excellent yields. mdpi.com For instance, the synthesis of imines from benzaldehydes and anilines has been achieved in as little as 15 minutes by manual grinding at room temperature, with yields comparable to or higher than those obtained by other methods. nih.govresearchgate.net While the direct mechanochemical synthesis of this compound is not extensively documented, the successful application of this technique to related compounds suggests its potential as a green and efficient synthetic route.
| Reactants | Method | Reaction Time | Yield | Reference |
| Imidazole (B134444) + Halogenated Reagent | Ball-Milling | 4 cycles of 45 min | 29-99% (for substituted imidazoles) | mdpi.com |
| Fluorinated Benzaldehydes + Anilines | Manual Grinding | 15 min | Good to Excellent | nih.govresearchgate.net |
Solvent-Free Reaction Conditions
The synthesis of this compound under solvent-free conditions represents a significant advancement in chemical manufacturing, aligning with the principles of green chemistry by reducing solvent waste and improving process efficiency. This approach typically involves the direct reaction of a suitable N-substituted imidazoline precursor with a quaternizing agent without the use of a traditional solvent.
One prominent solvent-free method involves the reaction of a formamidine (B1211174) with dichloroethane. nih.gov In this process, the formamidine can act as both the substrate and a sacrificial base. nih.gov The reaction proceeds neat, often with an excess of dichloroethane which also serves as a reactant. nih.gov This methodology eliminates the need for large volumes of solvents that are typically used to dissolve reactants and facilitate the reaction, thereby minimizing solvent-related waste streams and potential environmental impact.
The quaternization step to form the imidazolinium salt from the imidazoline precursor can also be achieved under solvent-free or high-concentration conditions. For long-chain alkyl imidazolinium salts, this can involve the direct reaction of the imidazoline with an alkylating agent. researchgate.net The use of microwave irradiation has been explored as an energy-efficient method to promote the N-alkylation of imidazoles, often leading to higher yields in shorter reaction times and with smaller amounts of solvent compared to conventional heating. rsc.org
A representative solvent-free synthesis of a long-chain imidazolinium chloride is detailed in the table below, illustrating the reaction conditions and outcomes.
| Reactant 1 | Reactant 2 | Base | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| N,N'-bis(mesityl)formamidine | Dichloroethane (10-20 equiv.) | Formamidine (sacrificial) | Neat, Room Temperature | 95 | nih.gov |
| 1-(2-hydroxyethyl)-2-heptadecenyl-imidazoline | Benzyl Chloride | None | Melt, 80-100°C | >90 | researchgate.net |
| 1-Methylimidazole | Alkyl Halide | None | Microwave, 120°C, 30 min | ~95 | rsc.org |
Purity Enhancement and Isolation Procedures
The purification of this compound is a critical step to ensure its suitability for various applications. The choice of purification method depends on the nature of the impurities and the desired final purity of the product. Common techniques include filtration, recrystallization, and chromatographic methods.
Following a solvent-free synthesis, a straightforward purification method involves simple filtration. nih.gov In many cases, the imidazolinium chloride product precipitates as a solid from the reaction mixture. nih.gov This solid can be collected by filtration, and the excess reactants and byproducts, which may be liquid, are washed away. Trituration with a suitable non-solvent, such as acetone (B3395972) or hot toluene, can be employed to further wash away impurities before filtration. nih.gov
Recrystallization is a powerful technique for purifying solid compounds. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com This method relies on the differential solubility of the desired compound and its impurities in a particular solvent at different temperatures. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com For long-chain imidazolinium salts, a suitable solvent system is chosen where the compound is soluble at an elevated temperature but sparingly soluble at a lower temperature. The impure solid is dissolved in a minimum amount of the hot solvent, and upon cooling, the pure imidazolinium salt crystallizes out, leaving the impurities dissolved in the mother liquor. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com The selection of the appropriate solvent or solvent mixture is crucial for successful recrystallization. For imidazolium salts, solvents such as ethanol, methanol, or mixtures with water have been used. rsc.org
In some instances, particularly when dealing with colored impurities or non-crystalline products, column chromatography may be necessary. youtube.com However, this method is generally less preferred for large-scale production due to the significant amount of solvent required as the eluent. youtube.com
The table below summarizes typical purification procedures for imidazolinium salts.
| Purification Method | Procedure | Typical Solvents | Key Considerations | Reference |
|---|---|---|---|---|
| Filtration with Trituration | The crude product is stirred with a non-solvent to dissolve impurities, followed by collection of the solid product by filtration. | Acetone, Toluene | Effective for removing soluble impurities from a solid product. | nih.gov |
| Recrystallization | The impure solid is dissolved in a minimal amount of hot solvent and allowed to cool slowly to form pure crystals. | Ethanol, Methanol/Water, Acetonitrile (B52724) | Choice of solvent is critical; slow cooling promotes the formation of larger, purer crystals. | youtube.comrsc.org |
| Washing with Ether | The crude product is dissolved in hot water and washed with diethyl ether to remove unreacted halides or other organic impurities. | Water, Diethyl Ether | Useful for removing non-polar impurities from a water-soluble salt. | google.com |
Sustainable Synthesis Considerations and Green Chemistry Principles
The synthesis of this compound can be evaluated and optimized through the lens of green chemistry principles to minimize its environmental impact. Key metrics such as atom economy, process mass intensity (PMI), and E-factor are used to quantify the "greenness" of a chemical process. mdpi.comsemanticscholar.org
Atom Economy , a concept developed by Barry Trost, measures the efficiency of a reaction in converting reactants to the desired product. An ideal reaction has a 100% atom economy, meaning all atoms of the reactants are incorporated into the final product. The synthesis of imidazolinium salts via condensation and quaternization can have a high atom economy, especially in solvent-free processes where the generation of byproducts is minimized. nih.gov
Process Mass Intensity (PMI) is a metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. mdpi.com A lower PMI indicates a more sustainable process. Solvent-free syntheses significantly reduce the PMI by eliminating the mass of the solvent from the equation. nih.gov
The E-Factor (Environmental Factor) is the ratio of the mass of waste generated to the mass of the desired product. semanticscholar.org A lower E-factor is indicative of a greener process. By minimizing waste streams, such as those from solvents and purification steps, the E-factor for the synthesis of this compound can be substantially reduced.
The use of renewable feedstocks is another important aspect of green chemistry. The heptadecenyl group can be derived from oleic acid, which is abundant in vegetable oils, a renewable resource. researchgate.net This contrasts with synthetic routes that rely on petrochemical-based starting materials.
Furthermore, the choice of reagents plays a crucial role. For the quaternization step, using greener alkylating agents like dimethyl carbonate, which is less toxic than traditional methyl halides and produces benign byproducts, can enhance the sustainability of the synthesis. acs.org
The table below provides a comparative analysis of different synthetic routes for quaternary ammonium salts based on green chemistry metrics.
| Synthetic Route | Key Green Chemistry Principle | Metric | Typical Value/Observation | Reference |
|---|---|---|---|---|
| Solvent-Free Synthesis | Prevention of Waste | PMI (Process Mass Intensity) | Significantly lower due to absence of solvent mass. | nih.govmdpi.com |
| Condensation Reaction | Atom Economy | Atom Economy | High, as water is often the only byproduct. | nih.gov |
| Use of Renewable Feedstocks | Use of Renewable Feedstocks | Feedstock Source | Heptadecenyl group derived from oleic acid (vegetable oil). | researchgate.net |
| Use of Greener Reagents | Designing Safer Chemicals | Reagent Choice | Dimethyl carbonate as a less toxic alternative to methyl halides. | acs.org |
Physicochemical Principles Governing the Action of Heptadecenyl Imidazolinium Chloride
Surface Activity and Interfacial Phenomena
The amphiphilic nature of heptadecenyl imidazolinium chloride drives its tendency to accumulate at interfaces, thereby reducing the interfacial tension between two immiscible phases. This surface activity is a cornerstone of its functionality.
Critical Micelle Concentration (CMC) and Micellar Aggregation Behavior
In aqueous solutions, once the concentration of this compound reaches a specific threshold known as the critical micelle concentration (CMC), the individual surfactant molecules (monomers) begin to self-assemble into organized aggregates called micelles. youtube.com This process is a spontaneous and cooperative phenomenon driven by the hydrophobic effect. The hydrophobic heptadecenyl tails cluster together to minimize their contact with water, while the hydrophilic imidazolinium headgroups remain exposed to the aqueous phase.
The CMC is a crucial parameter as it signifies the concentration at which the surfactant exhibits its maximum surface tension reduction and begins to form micelles. For imidazolium-based ionic liquids, the CMC is influenced by factors such as the length of the alkyl chain and the temperature. nih.gov Generally, the CMC decreases as the length of the hydrophobic alkyl chain increases. nih.govrsc.org
Several methods can be employed to determine the CMC of surfactants, including tensiometry, conductometry, and fluorescence spectroscopy. nih.govnih.gov For instance, a notable change in the fluorescence intensity of a probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) can indicate its incorporation into the hydrophobic core of micelles, thus pinpointing the CMC. nih.gov
Below is an illustrative data table showcasing typical CMC values for various surfactants, highlighting the range in which a compound like this compound might fall.
| Surfactant | Method | CMC (mM) |
| Sodium Dodecyl Sulfate (SDS) | Fluorescence Depolarization | 8.0 |
| Disodium Ascorbyl Phytostanyl Phosphate (B84403) (FM-VP4) | Fluorescence Depolarization | 0.014 |
This table presents example CMC values for different surfactants to provide context. The specific CMC of this compound can vary based on its purity and the specific formulation.
Adsorption Mechanisms at Liquid-Liquid and Liquid-Solid Interfaces
This compound molecules adsorb at both liquid-liquid (e.g., oil-water) and liquid-solid (e.g., water-metal) interfaces. At an oil-water interface, the surfactant orients itself with the hydrophobic tail penetrating the oil phase and the hydrophilic headgroup remaining in the aqueous phase, leading to a reduction in interfacial tension and facilitating emulsification.
At a liquid-solid interface, such as a metal surface in an aqueous environment, the adsorption mechanism is often more complex. The positively charged imidazolinium headgroup can interact with a negatively charged metal surface through electrostatic attraction. Furthermore, the presence of heteroatoms like nitrogen in the imidazolium (B1220033) ring can facilitate coordinate bonding with metal atoms. The long heptadecenyl tail then forms a hydrophobic layer that repels water and corrosive species. This adsorption can be influenced by the presence of other ions and the pH of the solution.
Emulsification and Dispersion Mechanisms
The ability of this compound to act as an emulsifier stems directly from its surface-active properties. In a system of two immiscible liquids, such as oil and water, vigorous mixing can create a dispersion of one liquid in the other. However, this dispersion is typically unstable and will quickly separate.
This compound stabilizes these emulsions by adsorbing at the oil-water interface, forming a protective film around the dispersed droplets. This film lowers the interfacial tension, making it easier to break down large droplets into smaller ones. Additionally, the charged imidazolinium headgroups create a repulsive electrostatic barrier between the droplets, preventing them from coalescing. The long hydrophobic tails, anchored in the oil phase, contribute to the stability of the film through van der Waals interactions.
Corrosion Inhibition Principles
This compound is widely recognized for its efficacy as a corrosion inhibitor, particularly for metals like steel in acidic environments. ontosight.airesearchgate.net Its protective action is primarily attributed to its ability to adsorb onto the metal surface and form a barrier that isolates the metal from the corrosive medium.
Adsorption Isotherms and Surface Coverage in Metallic Systems
The relationship between the concentration of the inhibitor in the solution and the extent of its adsorption on the metal surface at a constant temperature is described by adsorption isotherms. The Langmuir adsorption isotherm is frequently used to model the adsorption of imidazolium-based inhibitors. rsc.org This model assumes that the inhibitor forms a monolayer on the metal surface and that there are a fixed number of adsorption sites.
The degree of surface coverage (θ) is a critical factor in determining the inhibition efficiency. A higher surface coverage generally corresponds to better corrosion protection. The adsorption process can be characterized as either physisorption, involving weaker electrostatic interactions, or chemisorption, which involves the formation of stronger coordinate bonds between the inhibitor and the metal surface. Often, the adsorption of imidazolium derivatives involves a combination of both. researchgate.net
| Inhibitor Concentration (ppm) | Surface Coverage (θ) | Inhibition Efficiency (%) |
| 25 | 0.65 | 70 |
| 50 | 0.85 | 88 |
| 100 | 0.95 | 96 |
This table provides hypothetical data to illustrate the relationship between inhibitor concentration, surface coverage, and inhibition efficiency for an imidazolium-based inhibitor.
Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Studies of Protective Film Formation
Electrochemical techniques are powerful tools for investigating the mechanisms of corrosion inhibition. researchgate.net Electrochemical Impedance Spectroscopy (EIS) is used to study the properties of the protective film formed by the inhibitor on the metal surface. nih.govuconn.edu An EIS measurement involves applying a small amplitude AC signal over a range of frequencies and measuring the impedance response. uconn.edu The data is often presented as a Nyquist plot.
In the presence of an effective inhibitor like this compound, the Nyquist plot typically shows a larger semicircle, indicating an increase in the charge transfer resistance (Rct). The Rct is a measure of the resistance to the corrosion reaction at the metal-solution interface. A higher Rct value signifies better corrosion protection. The double-layer capacitance (Cdl) can also be determined from EIS data, and a decrease in its value is often associated with the adsorption of the inhibitor, which displaces water molecules and reduces the dielectric constant at the interface.
Potentiodynamic polarization studies provide information about the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. researchgate.net By measuring the corrosion current density (icorr), the inhibition efficiency can be calculated. Imidazolium-based inhibitors often act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions. rsc.orgresearchgate.net
| Parameter | Uninhibited System | Inhibited System |
| Corrosion Current Density (icorr) | High | Low |
| Charge Transfer Resistance (Rct) | Low | High |
| Double Layer Capacitance (Cdl) | High | Low |
This table summarizes the typical changes in key electrochemical parameters upon the addition of an effective corrosion inhibitor like this compound.
Influence of Molecular Structure on Inhibitory Efficiency
The inhibitory action of this compound, particularly in contexts like corrosion prevention, is intrinsically linked to its molecular architecture. The molecule consists of a polar imidazolinium headgroup and a nonpolar heptadecenyl hydrocarbon tail. ontosight.airesearchgate.net This amphiphilic nature drives the molecule to adsorb onto surfaces, forming a protective film.
The efficiency of this inhibition is influenced by several structural factors:
The Imidazolinium Headgroup: The positively charged imidazolinium ring is a key feature. It contains nitrogen atoms that can act as adsorption centers, promoting strong adherence to negatively charged surfaces, such as metals in acidic environments. nih.gov The planar structure of the ring allows for a high surface area coverage, enhancing the protective barrier.
The Heptadecenyl Tail: This long C17 hydrocarbon chain is critical for forming a dense, hydrophobic barrier. ontosight.ai Once the headgroups are adsorbed, the tails orient themselves away from the surface, creating a tightly packed layer that repels water and corrosive agents. The length of the alkyl chain is directly related to the effectiveness of this barrier; longer chains, like heptadecenyl, generally provide higher inhibition efficiency due to increased van der Waals forces between adjacent molecules, leading to a more stable and less permeable film. nih.govresearchgate.net Studies on similar imidazolium-based inhibitors show a clear trend of increasing inhibition performance with longer alkyl chains. nih.gov
Substituents on the Ring: The presence of other groups attached to the imidazolinium ring can further modify its properties. For instance, hydroxyethyl (B10761427) groups can enhance solubility in aqueous media without significantly detracting from the inhibitory capacity. nih.gov
The synergistic effect of a strongly adsorbing cationic headgroup and a long, water-repelling tail makes this compound an effective inhibitor. Its molecular geometry allows for the formation of a dense, stable, and protective film at interfaces.
Cationic Character and Electrostatic Interactions with Anionic Substrates
This compound is a cationic surfactant, meaning it dissociates in water to form a positively charged surface-active ion. nih.gov This positive charge resides on the imidazolinium ring, where one of the nitrogen atoms is quaternized, making it permanently cationic regardless of the solution's pH.
This inherent cationic nature is the primary driver of its strong electrostatic interactions with any negatively charged (anionic) substrate. nih.gov This can include:
Anionic Dye Molecules: In model systems, cationic imidazolium-based surfactants readily interact with anionic dyes, causing spectral shifts. This interaction is primarily driven by the electrostatic attraction between the cationic headgroup and the negatively charged groups (like sulfonate) on the dye molecules. researchgate.netnih.gov
Polymer Chains: When mixed with anionic polymers like polyacrylic acid (PAA), the electrostatic attraction between the cationic surfactant and the negatively charged polymer chain leads to the formation of mixed aggregates at concentrations much lower than the surfactant's own critical micelle concentration. nih.gov
Colloidal Particles and Surfaces: The positive charge facilitates strong adsorption onto negatively charged surfaces. The strength of this interaction can be quantified by measuring the change in the surface's zeta potential, which becomes progressively more positive as the cationic surfactant adsorbs.
The process of this interaction is often entropically favorable. When the cationic imidazolinium molecule binds to an anionic surface, it displaces counterions (like chloride ions from the surfactant and sodium ions from the substrate) that were previously associated with each surface. The release of these small counterions into the bulk solution leads to a significant increase in translational entropy, which is a major thermodynamic driving force for the complexation. nih.gov
Membrane Interaction Principles (Non-Biological Context, e.g., Liposomal Systems)
In non-biological model systems like liposomes, this compound and similar cationic lipids demonstrate complex interactive behaviors driven by their amphiphilic and cationic properties. These interactions are fundamental to their potential use in formulation science, such as in the creation of nanovehicles.
Cholesterol is a crucial component in many lipid-based vesicle formulations, acting as a "fluidity buffer" and enhancing bilayer stability. When a cationic imidazolium surfactant is mixed with cholesterol in an aqueous solution, it can lead to the transformation of micelles into stable unilamellar vesicles. nih.gov
The inclusion of cholesterol has several key effects:
Increases Bilayer Rigidity: Cholesterol molecules insert themselves between the cationic lipid molecules. This ordering effect restricts the movement of the hydrocarbon tails, making the resulting vesicle membrane more rigid and less hydrated. nih.gov
Modifies Particle Characteristics: The ratio of cationic lipid to cholesterol is a critical parameter that influences the final characteristics of the formulation, such as particle size and surface charge (zeta potential). nih.govgoogle.com
Table 1: Representative Data on Cationic Lipid/Cholesterol Formulations
| Lipid Component 1 | Lipid Component 2 | Helper Lipid | Key Finding | Reference |
| 1-hexadecyl-3-methylimidazolium chloride ([C16mim]Cl) | Cholesterol | - | Micelles transform into stable unilamellar vesicles with increasing cholesterol concentration. | nih.gov |
| 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) | Cholesterol | Lecithin | Forms solid lipid nanoparticles (SLNs) for siRNA encapsulation. | nih.gov |
| DLin-KC2-DMA | Cholesterol | DSPC | Forms stable lipid nanoparticles (SNLPs) for efficient siRNA delivery. | nih.gov |
This table presents data for structurally similar imidazolium and other cationic lipids to illustrate the principles of cholesterol's role in such formulations.
Like other single-tailed surfactants, this compound can self-assemble in water. Above a certain concentration, known as the critical micelle concentration (CMC), these molecules form spherical or rod-like micelles. nih.gov However, under specific conditions, such as in the presence of cholesterol or when mixed with an oppositely charged surfactant, these micelles can transition into vesicles. nih.govumn.edudntb.gov.ua
The formation of vesicles is governed by the packing parameter of the surfactant, which relates the volume of the hydrophobic tail, the area of the hydrophilic headgroup, and the length of the tail. While single-chain surfactants typically favor micelle formation, the addition of a co-surfactant like cholesterol or the formation of an ion-pair with an anionic surfactant can alter this geometry to favor the formation of a bilayer, which then closes upon itself to form a vesicle. umn.edu
The stability of these vesicles is influenced by factors such as:
Electrostatic Repulsion: The cationic headgroups on the vesicle surface create a positive surface charge (zeta potential), leading to electrostatic repulsion between individual vesicles, which helps prevent aggregation and maintain a stable colloidal suspension. nih.gov
Bilayer Rigidity: As mentioned, components like cholesterol increase the rigidity of the bilayer, contributing to long-term stability. nih.gov
Ionic Strength of the Medium: Changes in salt concentration in the surrounding medium can affect the electrostatic screening between vesicles, potentially leading to instability.
The cationic imidazolinium headgroup is particularly well-suited for complexing with anionic macromolecules like nucleic acids (DNA, RNA). nih.gov This process is foundational for the design of non-viral gene delivery vectors.
Electrostatic Complexation: The primary driving force for the formation of these "lipoplexes" is the strong electrostatic attraction between the positively charged imidazolinium headgroup and the negatively charged phosphate backbone of the nucleic acid. nih.gov This interaction neutralizes the charge on both molecules and leads to the condensation of the nucleic acid into a compact, lipid-coated particle. As with other anionic substrates, the release of counterions during this process provides a significant entropic driving force for complexation. nih.gov
The Proton Sponge Effect: The imidazolinium ring, and related imidazole (B134444) groups, can play a crucial role in the intracellular release of the nucleic acid cargo through a mechanism known as the "proton sponge effect". nih.govnih.gov The imidazole ring contains nitrogen atoms that can be protonated. It has a pKa in a range that allows it to act as a buffer in the acidic environment of the endosome (a cellular compartment).
After the lipoplex is taken up by a cell, it is enclosed within an endosome.
The cell actively pumps protons (H+) into the endosome, lowering its internal pH.
The imidazolinium/imidazole groups on the cationic lipid act as a "sponge," absorbing these protons. nih.govnih.gov
This influx of protons is followed by a passive influx of chloride ions (Cl-) to maintain charge neutrality.
The accumulation of ions leads to an increase in osmotic pressure inside the endosome, causing it to swell and eventually rupture.
This rupture releases the nucleic acid-lipid complex into the cell's cytoplasm, where the nucleic acid can perform its therapeutic function. nih.gov
This mechanism is a key advantage of using lipids with imidazole-based headgroups for nucleic acid delivery, as it provides a pathway for escaping cellular compartments that would otherwise degrade the cargo. nih.govnih.gov
Advanced Applications in Chemical Systems and Engineering Excluding Biological/clinical
Industrial Surfactant Formulations
As a cationic surfactant, heptadecenyl imidazolinium chloride and its derivatives are integral to formulations requiring surface tension reduction, wetting, and emulsification. researchgate.net Its performance is rooted in the amphiphilic nature of the molecule, where the hydrophobic tail orients away from water and the hydrophilic head orients towards it.
Imidazoline-based cationic surfactants contribute effectively to detergent formulations. While data for the specific heptadecenyl derivative is limited, studies on closely related imidazolinium surfactants derived from fatty acids demonstrate their impact on cleaning performance. When combined with nonionic surfactants, such as Triton X-100, these cationic surfactants can enhance detergency. Research shows that laundry detergent compositions containing oleic acid-based imidazolinium surfactants can improve particulate soil removal. intercorr.com.br For instance, a formulation with an oleic acid-based cationic surfactant showed a high degree of soil removal, comparable to or even exceeding that of the nonionic surfactant alone. intercorr.com.br
The effectiveness of these surfactants is also linked to their ability to lower the critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form micelles. Imidazolinium surfactants based on long-chain fatty acids like stearic acid exhibit low CMC values, indicating efficiency in reducing surface tension at lower concentrations. intercorr.com.br The table below, derived from studies on various fatty acid-based imidazolinium surfactants, illustrates the general detergency performance of this class of compounds.
Table 1: Detergency Performance of Imidazolinium Surfactant Compositions An interactive table detailing the percentage of soil removal for various laundry detergent compositions.
| Surfactant Composition (Cationic-Nonionic Blend) | Particulate Soil Removal (%) |
| 100% Nonionic Surfactant (Triton X-100) | 98.5 |
| Stearic Acid-Based Imidazolinium Blend (S1) | 99.4 |
| Oleic Acid-Based Imidazolinium Blend | >98.5 |
Data derived from studies on related fatty acid imidazolinium surfactants. intercorr.com.br
The emulsifying capability of this compound is another of its key industrial applications. researchgate.net Emulsions are critical in numerous processes, and the stability of these mixtures is paramount. Imidazolinium surfactants have shown excellent performance in creating stable emulsions. The time required for an emulsion to separate is a key measure of its stability; longer separation times indicate better stability. Studies on oleic acid-based imidazolinium surfactants, which share the C17 unsaturated hydrocarbon chain with the heptadecenyl group, demonstrate superior emulsion stability compared to standard nonionic surfactants. intercorr.com.br
Furthermore, certain imidazolium-based surfactants have the notable ability to form reverse micelles, which are aggregates of surfactant molecules in a non-polar or non-aqueous solvent. epa.gov This property is particularly valuable for creating stable water-in-oil emulsions, which are essential in various industrial applications, including certain lubricant formulations and chemical reaction media.
Table 2: Emulsion Stability of Various Imidazolinium Surfactants An interactive table showing the time required for emulsion separation, indicating stability.
| Surfactant Base | Emulsion Separation Time (hours) |
| Nonionic Surfactant | 1.50 |
| Oleic Acid-Based Imidazolinium | 3.25 |
| Stearic Acid-Based Imidazolinium | 3.45 |
| Palmitic Acid-Based Imidazolinium | 3.20 |
Data reflects the performance of related fatty acid imidazolinium surfactants. intercorr.com.br
Corrosion Mitigation in Industrial Infrastructure
Perhaps one of the most critical applications of this compound and its parent imidazoline (B1206853) derivatives is in the prevention of corrosion, particularly in the oil and gas industry. nih.gov These compounds function as film-forming inhibitors, adsorbing onto metal surfaces to create a protective barrier that shields the metal from corrosive agents.
In oil and gas pipelines, the presence of water, acidic gases like carbon dioxide (CO2), and saline conditions creates a highly corrosive environment for carbon steel. Imidazoline derivatives, specifically those with long alkyl chains like 2-(8-heptadecenyl)-2-imidazoline-1-ethanamin, are highly effective at mitigating this "sweet corrosion." nih.gov They adsorb onto the steel surface, forming a persistent, dense hydrophobic film. nih.gov This film acts as a physical barrier, preventing corrosive species from reaching the metal. Research has demonstrated that at concentrations as low as 300 ppm, these inhibitors can achieve a superior inhibition efficiency of over 90% for both bottom-of-the-line and top-of-the-line corrosion in CO2-saturated environments. nih.gov
Table 3: Corrosion Inhibition Efficiency of a Heptadecenyl Imidazoline Derivative An interactive table showing the corrosion inhibition performance at a specific concentration.
| Inhibitor | Concentration (ppm) | Environment | Inhibition Efficiency (%) |
| 2-(8-heptadecenyl)-2-imidazoline-1-ethanamin | 300 | CO2-Saturated Brine | 91.6 (Bottom of Line) |
| 2-(8-heptadecenyl)-2-imidazoline-1-ethanamin | 300 | CO2-Saturated Brine | 89.9 (Top of Line) |
Data from a study on carbon steel pipelines. nih.gov
The operational conditions in many industrial settings, especially in deep oil and gas wells, involve high temperatures and pressures (HTHP). intercorr.com.br Many conventional corrosion inhibitors fail under these extreme conditions. Imidazoline chemistry is highly ranked for its ability to mitigate corrosion at elevated temperatures. researchgate.net While performance can be system-specific at temperatures between 120°C and 150°C, significant inhibitor efficiency is still evident. researchgate.net
Studies on quaternary imidazoline-based inhibitors in simulated deep-well environments (250°C and 4.1 MPa) show that they can effectively protect carbon steel. intercorr.com.br The inhibition efficiency increases with concentration, reaching nearly 80% at 1000 mg/L, demonstrating their utility in preventing corrosion failures in HTHP applications. intercorr.com.br
Lubricant and Fuel Additive Science
Beyond surfactants and primary corrosion inhibitors, heptadecenyl imidazolinium derivatives are formulated as additives for lubricants and fuels to enhance their performance and protect the machinery in which they are used. A closely related compound, heptadecenyl imidazoline succinate, is utilized as an oil-soluble, ashless anti-rust additive. epa.gov It functions by forming a robust protective film on metal surfaces, increasing the oil film thickness and preventing contact with corrosive media. epa.gov This additive also possesses excellent acid neutralization capabilities, which is crucial for preventing corrosive wear in engines and industrial machinery. epa.gov
In fuel applications, salts of 1-(2-hydroxyethyl) 2-heptadecenyl imidazoline serve as effective corrosion inhibitors in a wide range of hydrocarbon fuels, including gasoline, diesel, and jet fuel. researchgate.net They are effective in both the hydrocarbon and aqueous phases that can be encountered during fuel storage and transport, protecting metal components such as tanks, pipelines, and valves from acidic and caustic contaminants. researchgate.net These additives are typically used in very small concentrations, ranging from 0.0001% to 0.0015% by weight. researchgate.net
Textile Processing and Dyeing Auxiliaries
In the textile industry, achieving uniform color and a desirable feel are critical quality parameters. This compound functions as a key auxiliary agent, contributing to both the dyeing process and the final properties of the fabric.
Dye Levelling and Fixation Mechanisms
Unlevel dyeing can arise from various factors, including uneven pretreatment of the fabric or poor dye solubility in the presence of salts and alkalis. sarex.com Levelling agents are surfactants introduced to the dyebath to promote uniform coloration. chembk.com The primary function of a levelling agent is to control the exhaustion rate of the dye onto the fiber, ensuring an even distribution. sdcheme.com
This compound achieves this through a dual-affinity mechanism. As a cationic surfactant, its positively charged imidazolinium head can form a temporary, loose complex with anionic dye molecules. Simultaneously, the hydrophobic heptadecenyl tail exhibits an affinity for the fiber surface. This action effectively slows down the initial rapid uptake of the dye by the fabric, allowing for better migration and even distribution of the dye molecules across the entire material before they become permanently fixed. This controlled process helps prevent issues like dye specks and batch-to-batch color variations. sarex.com Furthermore, some multifunctional dyeing assistants improve dye penetration and enhance the brilliancy of the color shade. sdcheme.com
Interactive Table: Dye Levelling Mechanisms
| Mechanism | Description | Role of this compound |
|---|---|---|
| Dye Retardation | The agent forms a complex with the dye in the bath, slowing its absorption by the fabric. | The cationic imidazolinium head interacts with anionic dyes, regulating their availability to the fiber. |
| Dye Migration | The agent promotes the movement of already-adsorbed dye from areas of high concentration to areas of low concentration. | By competing with the dye for sites on the fiber, it facilitates the redistribution of dye molecules for a more uniform finish. |
| Dispersion | The agent helps to keep dye particles finely dispersed in the dyebath, preventing aggregation. protexkorea.co.kr | Its surfactant properties ensure dye molecules remain soluble and do not precipitate, especially with dyes sensitive to water hardness. sarex.comsdcheme.com |
Role in Fabric Softening (Physicochemical Basis)
This compound is a highly effective fabric conditioning agent, a property derived directly from its chemical structure. researchgate.netgoogle.com During the rinse cycle of a laundering operation, textile fibers, such as cotton, typically carry a negative surface charge in water.
As a cationic surfactant, the positively charged imidazolinium head of the molecule is attracted to and adsorbs onto the negatively charged fabric surface. This process neutralizes the surface charge and anchors the molecule to the fibers. Subsequently, the long, hydrophobic heptadecenyl "fatty" chains orient themselves away from the fiber surface, creating a lubricating layer. This layer reduces the friction between individual fibers, which imparts a soft, smooth feel to the fabric and enhances static control. google.com Compositions containing these imidazolinium compounds are typically prepared as aqueous dispersions for use in rinse-added fabric softening products. google.comgoogle.com
Contributions to Nanomaterials Synthesis and Functionalization
The unique surfactant properties of this compound make it a valuable tool in the bottom-up fabrication of nanomaterials. ontosight.ai Its ability to self-assemble and adsorb at interfaces is key to its function in this domain.
Template-Directed Synthesis of Nanoparticles
Template synthesis is a method used to produce nanomaterials with precise control over their size and shape by using the pores or channels of a nanoporous template structure. researchgate.net Amphiphilic molecules like this compound can act as "soft templates." In a solution, above a certain concentration (the critical micelle concentration), these molecules self-assemble into ordered structures such as spherical or rod-shaped micelles.
These micelles can function as nanoscale reactors. Precursor materials for the desired nanoparticles are introduced into the solution, where they are sequestered within the core of the micelles. The confined space of the micelle restricts the growth of the nanoparticle, allowing for the synthesis of particles with a controlled size distribution. researchgate.net Once the nanoparticles are formed, the organic template can be removed. This technique offers a powerful alternative to conventional lithographic processes for patterning materials. nih.govresearchgate.net
Stabilization of Colloidal Dispersions
A colloidal dispersion consists of nanoparticles suspended in a liquid. A major challenge is preventing these particles from agglomerating due to attractive van der Waals forces. This compound can act as a highly effective stabilizing agent. researchgate.net
When added to a colloidal suspension, the surfactant molecules adsorb onto the surface of the nanoparticles. This adsorption creates a stabilizing layer through two primary mechanisms:
Electrostatic Stabilization : The cationic imidazolinium heads form a positively charged layer on the surface of each nanoparticle. This results in electrostatic repulsion between the particles, preventing them from coming into close contact and aggregating.
Steric Stabilization : The long, bulky heptadecenyl chains project out from the particle surface into the surrounding liquid. This layer creates a physical barrier that sterically hinders the close approach of other particles. researchgate.net
The combination of these electrostatic and steric forces provides robust stabilization, enabling the preparation of long-term, stable colloidal dispersions even at high nanoparticle concentrations. chemrxiv.org
Chemical Vector Systems for Macromolecular Encapsulation and Delivery
The self-assembling nature of this compound also allows it to function as a vector for encapsulating and delivering other molecules. By forming vesicles (liposomes) or micelles in aqueous solutions, it can create compartments that isolate and carry "guest" macromolecules.
The process involves dispersing the surfactant in a solution containing the macromolecule to be encapsulated. During the formation of the micelles or vesicles, the macromolecules are entrapped within the aqueous core or integrated into the hydrophobic bilayer, depending on their chemical nature. The cationic surface of these assembled structures can further aid in targeting and interacting with negatively charged biological or chemical systems. This principle is analogous to the use of other cationic materials, like modified chitosan, to create nanoparticle-based delivery systems. mdpi.com This capability makes it a candidate for applications requiring the controlled transport and release of active compounds in non-clinical chemical systems.
Analytical Characterization and Spectroscopic Methods for Heptadecenyl Imidazolinium Chloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of Heptadecenyl Imidazolinium Chloride, providing precise information about the hydrogen and carbon atomic environments within the molecule.
¹H NMR Spectroscopy for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy allows for the identification and differentiation of the various protons present in the this compound molecule. While specific spectral data for this exact compound is not widely published, data from closely related long-chain imidazolium (B1220033) salts and the precursor, 1-(2-Hydroxyethyl)-2-(heptadecenyl)imidazole, provide a strong basis for expected chemical shifts.
The key proton signals are anticipated in distinct regions of the spectrum. The protons on the imidazolinium ring are expected to be the most deshielded due to the positive charge on the ring, appearing at higher chemical shifts. Protons on the ethyl bridge and the long heptadecenyl chain will have characteristic signals, with their chemical shifts influenced by neighboring functional groups.
Expected ¹H NMR Data for this compound
| Proton Group | Expected Chemical Shift (ppm) | Multiplicity |
| Imidazolinium Ring Protons | ~7.5 - 8.5 | Singlet or Doublet |
| N-CH₂ (ethyl bridge) | ~4.2 - 4.5 | Triplet |
| O-CH₂ (ethyl bridge) | ~3.8 - 4.1 | Triplet |
| Vinylic Protons (-CH=CH-) | ~5.3 - 5.5 | Multiplet |
| Allylic Protons (-CH₂-CH=) | ~2.0 - 2.2 | Multiplet |
| Aliphatic Chain Protons (-CH₂-)n | ~1.2 - 1.6 | Multiplet |
| Terminal Methyl Proton (-CH₃) | ~0.8 - 0.9 | Triplet |
Note: The exact chemical shifts can vary depending on the solvent and the concentration.
¹³C NMR Spectroscopy for Carbon Skeleton Determination
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the carbon skeleton.
The carbon atoms of the imidazolinium ring are expected to resonate at the highest chemical shifts due to the influence of the two nitrogen atoms and the positive charge. The carbons of the heptadecenyl chain will appear in the aliphatic region of the spectrum, while the carbons of the ethyl bridge will have shifts indicative of their attachment to nitrogen and oxygen.
Expected ¹³C NMR Data for this compound
| Carbon Group | Expected Chemical Shift (ppm) |
| C=N (Imidazolinium Ring) | ~160 - 165 |
| Imidazolinium Ring Carbons | ~120 - 140 |
| Vinylic Carbons (-CH=CH-) | ~125 - 135 |
| N-CH₂ (ethyl bridge) | ~50 - 55 |
| O-CH₂ (ethyl bridge) | ~60 - 65 |
| Aliphatic Chain Carbons (-CH₂-)n | ~20 - 35 |
| Terminal Methyl Carbon (-CH₃) | ~14 |
Note: The exact chemical shifts can vary depending on the solvent and the concentration.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., HRMS)
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and to gain structural information through fragmentation analysis. For ionic compounds like this compound, electrospray ionization (ESI) is a commonly used soft ionization technique that allows the intact cation to be observed. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which aids in confirming the elemental composition.
The primary ion observed in the positive ion ESI mass spectrum would be the Heptadecenyl Imidazolinium cation. Fragmentation of this cation can occur through various pathways, such as cleavage of the heptadecenyl chain or fragmentation of the imidazolinium ring, providing further structural confirmation.
Expected Mass Spectrometry Data for this compound
| Ion | m/z (Mass-to-Charge Ratio) | Description |
| [M]⁺ | Calculated exact mass of the cation | Intact Heptadecenyl Imidazolinium cation |
| Fragmentation Ions | Various | Result from the cleavage of the alkyl chain and the imidazolinium ring |
Infrared and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. The absorption of infrared radiation or the scattering of laser light results in a spectrum with characteristic bands corresponding to specific molecular vibrations.
For this compound, key vibrational bands would include the C-H stretching of the aliphatic chain, the C=N stretching of the imidazolinium ring, and the C-N stretching vibrations. The presence of a double bond in the heptadecenyl chain would also give rise to a characteristic C=C stretching vibration.
Expected Infrared (IR) and Raman Spectroscopy Data for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
| C=N (Imidazolinium) | 1600 - 1650 | Stretching |
| C=C (Alkenyl) | ~1640 - 1680 | Stretching |
| C-N | 1000 - 1350 | Stretching |
| =C-H | 3000 - 3100 | Stretching |
Chromatographic Techniques for Purity Assessment and Component Separation
Chromatographic methods are essential for assessing the purity of this compound and for separating it from any unreacted starting materials or byproducts.
Gas Chromatography (GC) for Volatile Components
Gas chromatography (GC) is typically used for the analysis of volatile and thermally stable compounds. While direct analysis of the ionic this compound by GC is challenging due to its low volatility and potential for thermal degradation, it can be a valuable tool for assessing the purity of the starting materials, such as the fatty amine used in its synthesis. Furthermore, pyrolysis-GC, where the sample is heated to a high temperature to induce fragmentation, followed by separation and detection of the volatile fragments, can sometimes be employed to obtain a characteristic fingerprint of the compound. For direct analysis of the intact ionic species, liquid chromatography is the more appropriate technique.
Liquid Chromatography (LC) for Non-Volatile Constituents
High-Performance Liquid Chromatography (HPLC) is a primary and widely adopted technique for the analysis of surfactants, including cationic surfactants like this compound. thermofisher.com Due to their low volatility, LC methods are essential for the separation and quantification of these compounds from complex matrices. mdpi.com
The analysis of cationic surfactants by HPLC presents specific challenges. Standard silica-based reversed-phase (RP) columns can exhibit poor peak shape (tailing) and overly long retention times. thermofisher.com These issues arise from strong ionic interactions between the positively charged imidazolinium head group and residual negatively charged silanols on the silica (B1680970) surface. thermofisher.com To overcome this, specialized columns and mobile phase compositions are employed.
Chromatographic Systems and Conditions: Research into the analysis of imidazolium-based compounds often utilizes reversed-phase, ion-pair, or hydrophilic interaction liquid chromatography (HILIC) modes. mdpi.comscielo.org.mx
Columns: Columns with unique chemistries, such as the Acclaim Surfactant column, are designed to minimize silanol (B1196071) interactions, resulting in better peak efficiency and selectivity for cationic surfactants. thermofisher.com Other approaches involve using mixed-mode stationary phases that combine different retention mechanisms or HILIC columns, which are effective for separating hydrophilic cations. mdpi.comscielo.org.mx
Mobile Phases: A common mobile phase for separating imidazolium cations is a gradient mixture of acetonitrile (B52724) and water. mdpi.com The aqueous portion is often buffered, for example with acetic acid and ammonium (B1175870) acetate, to control pH and improve peak shape. mdpi.com
Detection: Several detection methods can be coupled with LC for the analysis of this compound. thermofisher.com
UV-Visible (UV-Vis) Detection: The imidazolium ring contains a chromophore, allowing for detection by UV-Vis spectrophotometers. thermofisher.commdpi.com This is a common and robust detection method.
Universal Detectors: For instances where UV absorption is weak or when analyzing formulations without chromophores, more universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are suitable. thermofisher.com
Mass Spectrometry (MS): Coupling LC with a mass spectrometer (LC-MS) provides the highest degree of selectivity and sensitivity. It is particularly valuable for trace analysis and definitive identification of the compound in complex mixtures. thermofisher.comwordpress.com
The following table summarizes typical LC conditions used for the analysis of related imidazolium-based cationic surfactants.
| Parameter | Condition | Source |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | mdpi.com |
| Column | Specialized C18 or Mixed-Mode columns (e.g., Acclaim Surfactant) | thermofisher.commdpi.com |
| Mobile Phase | Acetonitrile and Water (containing 1% Acetic Acid / 20mM Ammonium Acetate) | mdpi.com |
| Elution Mode | Gradient elution (e.g., 10% to 50% acetonitrile over 25 minutes) | mdpi.com |
| Detector | UV-Vis, Charged Aerosol Detector (CAD), Mass Spectrometry (MS) | thermofisher.com |
Spectrophotometric Methods for Quantitative Determination
Spectrophotometry offers a simple, rapid, and cost-effective approach for the quantitative determination of cationic surfactants like this compound in various samples. These methods are typically based on one of two principles: direct measurement of UV absorbance or, more commonly, the formation of a colored complex that can be measured in the visible region.
Direct UV Spectrophotometry: The imidazole (B134444) ring structure inherently absorbs light in the UV region. nist.gov Studies on related imidazole compounds have identified characteristic absorption peaks. For example, imidazole-2-carbaldehyde and 4-methyl-imidazole-2-carbaldehyde show maximum absorption peaks around 280-282 nm. mdpi.com While direct measurement at the wavelength of maximum absorbance (λmax) can be used for quantification in simple, pure solutions, its applicability can be limited by interference from other UV-absorbing substances in a complex matrix.
Colorimetric Methods (Indirect Spectrophotometry): A more robust and widely used spectrophotometric technique involves ion-pair extraction. This method is based on the reaction of the cationic surfactant (this compound) with a large, colored anionic dye. The general procedure involves:
Reacting the cationic surfactant in an acidic aqueous solution with an excess of an anionic dye, such as methyl orange. purdue.edu
This reaction forms a colored ion-pair complex.
The complex is then extracted from the aqueous phase into an immiscible organic solvent, like chloroform (B151607). purdue.edu
The absorbance of the organic phase, which now contains the colored complex, is measured using a spectrophotometer at the λmax of the complex. The intensity of the color is directly proportional to the concentration of the cationic surfactant.
This type of two-phase titration or colorimetric method is highly effective for determining the concentration of "methyl orange active substances" (MOAS) and is suitable for quality control applications. purdue.edu The sensitivity of such methods allows for the determination of surfactant concentrations in the parts-per-million (mg/L) range. purdue.edu
The table below outlines the characteristics of a typical colorimetric method for cationic surfactant determination.
| Parameter | Description | Source |
| Principle | Ion-pair complex formation with an anionic dye | purdue.edu |
| Reagents | Methyl Orange, pH 3 buffer, Chloroform | purdue.edu |
| Complex | Cationic Surfactant-Methyl Orange Ion Pair | purdue.edu |
| Measurement | Spectrophotometric measurement of the chloroform extract | purdue.edu |
| Typical Range | 0.10 to 1.25 mg/L | purdue.edu |
Environmental Behavior and Regulatory Framework of Heptadecenyl Imidazolinium Chloride
Theoretical Environmental Fate and Transport Mechanisms
Heptadecenyl imidazolinium chloride, a member of the quaternary ammonium (B1175870) compounds class, exhibits environmental behaviors influenced by its distinct chemical structure, which includes a positively charged nitrogen atom, a long hydrocarbon tail (heptadecenyl group), and an imidazolinium ring. ontosight.ai Its fate and transport in the environment are governed by its interactions with soil, water, and biota, as well as its susceptibility to degradation processes.
Degradation Pathways in Aquatic and Terrestrial Environments (Chemical Stability)
The environmental persistence of imidazolium-based ionic liquids is a subject of ongoing study. unl.pt The degradation of this compound in the environment is expected to proceed through biotic and abiotic pathways, although specific data for this compound is limited. The long alkyl chain is a primary site for microbial attack, where bacteria can initiate biodegradation through oxidation. However, the imidazolium (B1220033) ring itself is generally more resistant to degradation.
Adsorption and Mobility in Environmental Compartments
The structure of this compound strongly suggests a high potential for adsorption to solids in the environment. As a cationic surfactant, the positively charged imidazolinium headgroup will readily bind to negatively charged surfaces, which are common in soil and sediment due to the presence of clay minerals and organic matter.
Furthermore, the long heptadecenyl tail, being hydrophobic, will favor partitioning into organic-rich phases of soil and sediment. This strong adsorption (sorption) to soil and sediment particles significantly reduces the mobility of the compound in the environment. nih.gov Consequently, it is less likely to be transported over long distances in water and is not expected to readily leach into groundwater. Instead, it is likely to accumulate in sediments and sludge in aquatic environments and in the topsoil layers in terrestrial environments.
Regulatory Oversight and Chemical Inventory Status
The regulation and classification of this compound and its variants are handled by various international and national bodies that manage chemical inventories and define their usage in commercial products.
Listing and Classification under Chemical Substances Control Acts (e.g., TSCA, REACH)
In the United States, chemical substances are managed under the Toxic Substances Control Act (TSCA), which is administered by the Environmental Protection Agency (EPA). epa.gov A specific variant of this chemical, identified as 1H-Imidazolium, 2-(8-heptadecen-1-yl)-4,5-dihydro-1,3-bis(2-hydroxyethyl)-, chloride (1:1) with the CAS Number 67846-04-2, is listed on the TSCA Chemical Substance Inventory. nih.gov This indicates that the substance is an "existing" chemical in U.S. commerce. The TSCA Inventory includes substances manufactured, processed, or imported into the United States. chemradar.comul.com
In the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation manages chemical substances. While a direct registration for "this compound" under this specific name is not explicitly detailed, related compounds are registered. For example, 2-heptadecyl-1H-imidazole (EC number: 245-589-7, CAS number: 23328-87-2) has a registration dossier under REACH. europa.eu This indicates that chemicals within this family are subject to regulatory evaluation in Europe.
| Regulatory Body | Inventory/Regulation | Chemical Name/Identifier | CAS Number | Status |
|---|---|---|---|---|
| US EPA | TSCA | 1H-Imidazolium, 2-(8-heptadecen-1-yl)-4,5-dihydro-1,3-bis(2-hydroxyethyl)-, chloride (1:1) | 67846-04-2 | Listed nih.gov |
| ECHA | REACH | 2-heptadecyl-1H-imidazole | 23328-87-2 | Registered Dossier europa.eu |
Role as "Inert" or "Active" Ingredient in Regulated Chemical Formulations (Chemical Functionality Focus)
The designation of a chemical as "inert" or "active" depends on the specific function it serves within a formulated product. An "active" ingredient is intended to fulfill the primary purpose of the product, such as killing pests, while an "inert" ingredient is added to enhance the effectiveness, stability, or application of the active ingredient. beyondpesticides.org
This compound derivatives have been identified in both roles. The U.S. EPA lists 1-Heptadecenyl-2-(hydroxyethyl)imidazolinium chloride (CAS No. 62449-33-6) as an inert ingredient permitted for use in nonfood use pesticide products. agriculturedefensecoalition.org In this context, its function is likely as a surfactant or emulsifier to ensure the proper mixing and application of the active pesticide.
Conversely, due to its inherent antimicrobial properties, this compound can also function as an active ingredient in products such as disinfectants, sanitizers, and algaecides. ontosight.ai Its cationic surfactant nature allows it to disrupt the cell membranes of microorganisms. This dual functionality highlights the importance of context in chemical regulation and formulation.
Monitoring and Detection in Environmental Samples (Methodological Aspects)
The detection of this compound in environmental matrices like water, soil, or sediment requires sophisticated analytical techniques capable of identifying and quantifying trace levels of the compound. Given its chemical properties—a polar, cationic headgroup and a non-volatile nature—the most suitable analytical methods are based on liquid chromatography coupled with mass spectrometry.
The standard approach would involve High-Performance Liquid Chromatography (HPLC) for separation, followed by tandem mass spectrometry (MS/MS) for detection and quantification. researchgate.neteuropa.eu This technique, often referred to as LC-MS/MS, offers high sensitivity and selectivity, which is crucial for distinguishing the target analyte from complex environmental matrix interferences.
Sample preparation is a critical step and typically involves solid-phase extraction (SPE) to isolate the analyte from the sample and concentrate it to detectable levels. researchgate.net For water samples, the sample would be passed through an SPE cartridge that retains the this compound, which is then eluted with a small volume of solvent. For soil and sediment, an initial solvent extraction would be necessary to move the compound into a liquid phase before SPE cleanup.
| Analytical Step | Method | Description |
|---|---|---|
| Extraction (from soil/sediment) | Solvent Extraction | Use of a polar organic solvent to desorb the analyte from the solid matrix. |
| Concentration & Cleanup | Solid-Phase Extraction (SPE) | Isolates the analyte from the sample matrix and concentrates it for analysis. researchgate.net |
| Separation | High-Performance Liquid Chromatography (HPLC) | Separates the analyte from other compounds in the extract based on its chemical properties. europa.eu |
| Detection & Quantitation | Tandem Mass Spectrometry (MS/MS) | Provides highly sensitive and specific detection by measuring the mass-to-charge ratio of the analyte and its fragments. europa.eu |
Policy and Assessment Frameworks for Chemical Substances
The regulation of chemical substances like this compound is governed by comprehensive policy and assessment frameworks established by national and international bodies. These frameworks are designed to ensure that chemicals are produced and used in a way that minimizes risks to human health and the environment. The assessment of cationic surfactants, including imidazolinium compounds, typically focuses on their potential for environmental persistence, bioaccumulation, and toxicity.
In the United States , the Environmental Protection Agency (EPA) is the primary regulatory body overseeing chemical substances. The Toxic Substances Control Act (TSCA) provides the EPA with the authority to require reporting, record-keeping, and testing of chemical substances, as well as to restrict or ban their production and use. This compound is listed on the TSCA inventory, indicating its approval for commercial use in the U.S. nih.govnih.gov The compound was also part of the EPA's reregistration process for pesticide active ingredients under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) in the late 1980s. epa.govfederalregister.gov
In the European Union , the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation is the central piece of legislation for chemical safety. Managed by the European Chemicals Agency (ECHA), REACH requires companies to identify and manage the risks associated with the substances they manufacture and market in the EU. A closely related compound, Dimethylbis[2-[(1-oxooctadecyl)oxy]ethyl]ammonium chloride, is registered under REACH, highlighting the regulatory scrutiny applied to quaternary ammonium compounds. europa.eu Additionally, a European patent for a leather tanning process lists a substance identified by the CAS number 67846-04-2, which is associated with a synonym of this compound, as a component. nih.govgoogle.com
In Australia , industrial chemicals are regulated by the Australian Industrial Chemicals Introduction Scheme (AICIS). AICIS maintains the Australian Inventory of Industrial Chemicals (AIIC), which lists all industrial chemicals permitted for use in the country. While a direct entry for this compound under its most common name is not found in the public inventory, related cationic surfactants are listed, some with specific information requirements. nih.gov This indicates that any introduction of this chemical into the Australian market would be subject to a thorough risk assessment by AICIS.
In New Zealand , a related imidazolium compound is noted as not having individual approval for use as a chemical in its own right but may be used as a component within a product covered by a group standard. nih.gov This illustrates a common regulatory approach where the use of a chemical is controlled based on its concentration and application in the final product.
The National Institute for Occupational Safety and Health (NIOSH) in the United States has also provided recommendations for the occupational safety and health concerning this compound, indicating its recognition as a substance with potential workplace exposure risks that need to be managed. regulations.gov
The following tables summarize the key regulatory frameworks and assessment considerations for chemical substances like this compound.
Table 1: Key International Regulatory Frameworks
| Regulatory Body | Jurisdiction | Key Legislation/Program | Relevance to this compound |
|---|---|---|---|
| Environmental Protection Agency (EPA) | United States | Toxic Substances Control Act (TSCA), Safer Choice Program | Listed on TSCA Inventory; subject to risk assessment for use in products. nih.govnih.gov |
| European Chemicals Agency (ECHA) | European Union | Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) | Related compounds are registered, indicating regulatory oversight of this chemical class. europa.eu |
Table 2: Key Assessment Parameters for Cationic Surfactants
| Parameter | Description | Significance for this compound |
|---|---|---|
| Biodegradability | The ability of a chemical to be broken down by microorganisms. | A key factor in determining the environmental persistence of the substance. |
| Aquatic Toxicity | The potential for a chemical to cause harm to aquatic organisms. | Cationic surfactants can be toxic to aquatic life, requiring careful risk assessment. |
| Bioaccumulation Potential | The tendency of a chemical to build up in living organisms. | Assessed to understand the potential for long-term environmental and food chain impacts. |
| Occupational Exposure | The potential for workers to be exposed to the chemical during its manufacture and use. | NIOSH has provided safety and health recommendations for this compound. regulations.gov |
Structure Property Relationships and Derivatives of Heptadecenyl Imidazolinium Chloride
Impact of Alkyl Chain Length and Saturation on Physicochemical Properties
The performance of an imidazolinium salt as a surfactant is critically dependent on the length and degree of saturation of its hydrophobic alkyl chain. These structural features directly influence key physicochemical properties such as its critical micelle concentration (CMC), surface tension, viscosity, and density.
Research Findings:
Alkyl Chain Length: For imidazolium-based surfactants, increasing the length of the alkyl side chain generally leads to a decrease in the critical micelle concentration (CMC), indicating a greater tendency to form micelles. researchgate.net This is because a longer hydrophobic tail makes the surfactant molecule less soluble in water, thus promoting aggregation at lower concentrations. The surface tension also decreases as the alkyl chain lengthens, up to a certain point known as the critical alkyl chain length (CACL), which for many imidazolium (B1220033) salts is around six to eight carbon atoms. ua.ptacs.org Beyond this length, the surface tension tends to plateau. ua.ptacs.org Similarly, properties like density and speed of sound in the bulk liquid tend to decrease as the alkyl chain gets longer, while viscosity and refractive index increase. acs.org In the context of corrosion inhibition, gemini (B1671429) imidazoline (B1206853) surfactants with shorter saturated carbon chains (e.g., lauric acid-derived, C12) have shown better performance than those with longer chains (e.g., stearic acid-derived, C18) under certain conditions. acs.org
Saturation: The presence of double bonds in the alkyl chain (unsaturation) also affects the surfactant's properties. Unsaturated chains, like the heptadecenyl (C17:1) or oleyl (C18:1) groups, introduce a "kink" in the hydrocarbon tail. This bend disrupts the orderly packing of surfactant molecules at interfaces and within micelles compared to their saturated counterparts (e.g., stearyl, C18:0). This disruption can lead to a larger area occupied per molecule at the air-water interface and can influence the shape and size of the resulting micelles. For instance, gemini surfactants synthesized with an unsaturated spacer group show different surface tension values compared to those with a saturated spacer. bohrium.com
Table 7.1: Effect of Alkyl Chain Length on Surfactant Properties of Imidazolium Salts
| Cation Alkyl Chain | Anion | CMC (mM) | Surface Tension at CMC (γ_cmc, mN/m) | Source |
|---|---|---|---|---|
| Dodecyl (C12) | Br- | 15.8 | 37.8 | researchgate.net |
| Tetradecyl (C14) | Br- | 4.2 | 38.5 | researchgate.net |
| Hexadecyl (C16) | Br- | 1.1 | 39.4 | researchgate.net |
This table illustrates the general trend observed for single-chain imidazolium surfactants, where a longer alkyl chain leads to a significantly lower CMC.
Influence of Imidazolinium Ring Substituents on Functionality
Modifications to the hydrophilic headgroup, specifically the substituents on the imidazolinium ring, provide another avenue to tune the functionality of the surfactant. Common substitutions occur at the two nitrogen atoms and the C-2 carbon of the ring.
Research Findings:
N-Substituents: The groups attached to the nitrogen atoms of the ring significantly influence the surfactant's properties.
Hydroxyethyl (B10761427) Groups: A common feature in commercial imidazoline derivatives is the presence of a 1-(2-hydroxyethyl) substituent. whiterose.ac.ukhaz-map.com This group increases the hydrophilicity of the headgroup, which can improve water solubility or dispersibility. whiterose.ac.uk This is particularly important for applications in aqueous systems. The PubChem entry for a common heptadecenyl imidazolinium chloride variant lists it as 1,3-bis(2-hydroxyethyl)-2-(8-heptadecenyl)imidazolinium chloride, highlighting the importance of this functionalization. nih.gov
Alkyl Groups: Increasing the length of other N-alkyl substituents can enhance performance in forming microemulsions. nih.gov However, this modification can also increase the hemolytic potential (toxicity), presenting a trade-off between efficacy and biocompatibility. nih.govnih.gov
C-2 Substituents: While the heptadecenyl chain is typically at the C-2 position, further modifications at this carbon in related imidazolium ionic liquids have been shown to alter properties. For instance, introducing an ether group can enhance electrochemical stability, whereas a cyano group can decrease it. nih.gov This demonstrates that even subtle changes to the ring's substitution pattern can have significant functional consequences.
Table 7.2: Impact of Headgroup Substituents on Imidazolinium/Imidazolium Functionality
| Substituent | Position | Observed Effect | Source |
|---|---|---|---|
| 2-Hydroxyethyl | N-1 | Increases water solubility/dispersibility. | whiterose.ac.uk |
| Long Alkyl Chain (e.g., Butyl, Hexyl) | N-1 or N-3 | Enhances microemulsion formation region; increases hemolytic toxicity. | nih.gov |
| Methyl | C-2 | In some ionic liquids, C-2 methylation leads to crystallization, whereas the non-methylated analogue forms a glass. |
Comparative Analysis with Other Imidazolinium and Imidazolium Salts
This compound belongs to the broader class of cationic surfactants. Its properties are best understood when compared with structurally similar compounds, such as imidazolium salts and other quaternary ammonium (B1175870) compounds ("quats").
Research Findings:
Imidazolinium vs. Imidazolium Salts: The primary difference lies in the heterocyclic ring: the imidazolinium ring is saturated (dihydro-imidazole), while the imidazolium ring is aromatic. whiterose.ac.ukunpchemicals.com This structural difference is significant. The aromaticity of the imidazolium ring allows for π-π stacking interactions, which are absent in imidazolinium salts. In applications like corrosion inhibition, the activity is often attributed to the imidazoline form (the non-quaternized precursor), where the electron-rich nitrogen atoms and π-electrons in the C=N bond directly interact with the metal surface. researchgate.net The quaternized imidazolinium salt maintains this core structure. In contrast, imidazolium-based surfactants are often studied for their ability to form various self-assembled structures and for their use as surface-active ionic liquids. nih.govfrontiersin.org
Imidazolium vs. Quaternary Ammonium Surfactants: When compared to traditional single-chain quaternary ammonium surfactants, imidazolium-based surfactants often exhibit superior performance. Studies on gemini (dimeric) surfactants show that imidazolium-based versions have lower CMCs and are more efficient at reducing surface tension than their quaternary ammonium counterparts. bohrium.com
Monomeric vs. Gemini Surfactants: The design of gemini surfactants, where two imidazolium headgroups are joined by a spacer, leads to dramatic changes in properties. Gemini imidazolium surfactants have much lower CMCs than their corresponding monomeric versions and show different aggregation behaviors on solid surfaces. acs.orgbohrium.com For example, one study found that a monomeric imidazolium surfactant formed a multilayer on a silicon wafer, while its gemini counterpart formed a distinct bilayer structure. bohrium.com
Design Principles for Novel Heptadecenyl Imidazolinium Derivatives
The design of new derivatives of this compound is guided by the desire to create molecules with tailored properties for specific applications, such as enhanced corrosion inhibition, improved emulsification, or lower toxicity.
Key Design Principles:
Tuning the Hydrophilic-Lipophilic Balance (HLB): The balance between the water-loving headgroup and the oil-loving tail is fundamental to surfactant performance. This can be precisely controlled by:
Altering Alkyl Chain: Modifying the length and saturation of the heptadecenyl tail. A shorter or more unsaturated chain increases the HLB (more hydrophilic), while a longer or more saturated chain decreases it (more lipophilic).
Modifying the Headgroup: Introducing polar functional groups, such as additional hydroxyethyl moieties, to the imidazolinium ring increases its hydrophilicity and raises the HLB. whiterose.ac.uk
Enhancing Surface Adsorption and Film Formation: For applications like corrosion inhibition and fabric softening, the goal is to create a durable, protective film on a surface. This is achieved by designing molecules with:
A strongly adsorbing headgroup (the imidazolinium ring readily adsorbs onto negatively charged surfaces like metals or natural fibers). researchgate.net
A long, hydrophobic tail (like the heptadecenyl group) that orients away from the surface to form a barrier against the environment (e.g., water). researchgate.net
Creating Dimeric (Gemini) Structures: Linking two imidazolinium surfactant molecules with a spacer chain is a powerful strategy. This "gemini" structure dramatically increases surface activity and lowers the CMC by orders of magnitude compared to the monomeric surfactants. acs.orgacs.org The nature of the spacer (length, rigidity, presence of double bonds) provides another variable for fine-tuning properties. bohrium.com
Improving Environmental Profile: A key driver in modern surfactant design is improving biodegradability and reducing toxicity. This can be approached by incorporating cleavable linkages, such as ester bonds, into the molecule, either in the tail or connecting the tail to the headgroup, allowing the surfactant to break down into smaller, less harmful substances.
Synergistic Effects in Mixed Surfactant Systems and Blends
This compound, as a cationic surfactant, is often used in formulations containing other types of surfactants. The interactions between these different molecules can lead to synergistic effects, where the performance of the mixture is greater than the sum of its parts.
Research Findings:
Mechanism of Synergy: Synergy typically arises from favorable interactions between the different surfactant headgroups. When a cationic surfactant like this compound is mixed with a non-ionic or anionic surfactant, the electrostatic repulsion between the charged imidazolinium headgroups is reduced. nih.govacs.org This allows for more efficient and denser packing of the surfactant molecules at interfaces and in micelles. This enhanced packing leads to a significant decrease in the total surfactant concentration required to lower surface tension or form micelles (a lower CMC of the mixture). acs.org
Synergy with Non-ionic Surfactants: Mixtures of ionic and non-ionic surfactants are well-known to exhibit strong synergistic effects. The non-ionic component gets incorporated into the micelle, shielding the cationic headgroups from each other and reducing repulsion, which stabilizes the aggregate. acs.orgampp.org This results in a negative deviation from ideal mixing behavior and can be quantified with a negative interaction parameter (β). ampp.org
Synergy in Corrosion Inhibition: In the context of corrosion inhibition, imidazoline-based inhibitors show significant synergistic effects when blended with other compounds. For example, their performance is markedly enhanced by the addition of iodide ions or thiourea (B124793). researchgate.netampp.orgresearchgate.net In the case of thiourea, it is proposed that the thiourea molecules first adsorb on the metal surface, creating a layer upon which the imidazoline molecules can then adsorb more effectively, forming a more robust protective film. ampp.org
Table 7.3: Observed Synergistic Effects with Imidazoline/Imidazolium Surfactants
| Surfactant System | Observation | Mechanism/Application | Source |
|---|---|---|---|
| Imidazoline + Iodide Ions | Enhanced corrosion inhibition efficiency. | Synergistic adsorption on the metal surface. | researchgate.net |
| Imidazoline + Thiourea | Higher inhibition efficiency than individual components. | Formation of a more stable, layered protective film. | ampp.orgresearchgate.net |
| Cationic Imidazolium + Anionic Surfactant (e.g., SDBS) | Significant reduction in mixed CMC (CMCmix). | Reduced electrostatic repulsion between headgroups, leading to more favorable micelle formation. | nih.govacs.org |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for heptadecenyl imidazolinium chloride, and how can purity be validated?
- Methodology : Synthesis typically involves alkylation of imidazoline precursors with heptadecenyl halides under controlled conditions (e.g., reflux in acetonitrile at 80°C for 24 hours). Purification via recrystallization or column chromatography is essential. Validate purity using:
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity by analyzing proton environments (e.g., imidazolinium ring protons at δ 7.5–9.0 ppm and alkyl chain protons at δ 0.5–2.5 ppm) .
- Elemental Analysis : Ensure stoichiometric consistency (e.g., C, H, N, Cl percentages within ±0.3% of theoretical values) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M-Cl]⁺ ion) .
Q. What spectroscopic techniques are critical for characterizing this compound’s physicochemical properties?
- Key Techniques :
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify functional groups (e.g., C-N stretching at 1600–1650 cm⁻¹ and C-H bending in alkyl chains) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition onset temperatures >200°C for imidazolinium salts) .
- Dynamic Light Scattering (DLS) : Measure aggregation behavior in solution (e.g., critical micelle concentration [CMC] in aqueous media) .
Advanced Research Questions
Q. How can experimental conditions be optimized for catalytic applications of this compound?
- Experimental Design :
- Parameter Screening : Use a factorial design to evaluate temperature (e.g., 25–100°C), solvent polarity (e.g., water vs. toluene), and substrate ratios.
- Kinetic Studies : Monitor reaction progress via gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine rate constants and activation energies .
- Control Experiments : Compare catalytic efficiency against non-imidazolinium analogs to isolate structural effects (e.g., enhanced π-π interactions in imidazolinium rings) .
Q. How should contradictory data on the surfactant properties of this compound be analyzed?
- Data Reconciliation :
- Source Comparison : Differences in CMC values (e.g., 0.5 mM vs. 1.2 mM) may arise from solvent impurities or measurement techniques (e.g., surface tension vs. conductivity methods).
- Environmental Factors : Account for pH (e.g., protonation of the imidazolinium ring at acidic conditions) and ionic strength (e.g., counterion effects from chloride vs. bromide) .
- Statistical Validation : Apply ANOVA or t-tests to assess significance of variations across studies .
Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Protocols :
- Ventilation : Use fume hoods to prevent inhalation of aerosolized particles .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to avoid skin/eye contact .
- Waste Disposal : Neutralize acidic byproducts before disposal (e.g., using sodium bicarbonate) .
Key Literature for Further Study
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
